molecular formula C18H22N2O5S2 B2827066 methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1396631-80-3

methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2827066
CAS No.: 1396631-80-3
M. Wt: 410.5
InChI Key: DJNDVYZVGVAHHZ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a sulfamoyl group. The sulfamoyl moiety is further functionalized with a 2-morpholino-2-(thiophen-3-yl)ethyl chain.

Properties

IUPAC Name

methyl 4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-24-18(21)14-2-4-16(5-3-14)27(22,23)19-12-17(15-6-11-26-13-15)20-7-9-25-10-8-20/h2-6,11,13,17,19H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNDVYZVGVAHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.

    Esterification: The 4-sulfamoylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield methyl 4-sulfamoylbenzoate.

    Attachment of the Morpholine-Thiophene Moiety: The final step involves the nucleophilic substitution reaction where the morpholine-thiophene moiety is introduced. This can be achieved by reacting methyl 4-sulfamoylbenzoate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics would be necessary to fully understand its medicinal potential.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.

Mechanism of Action

The mechanism by which methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The morpholine ring and thiophene moiety could play crucial roles in binding to these targets, while the sulfamoyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate with structurally related compounds from diverse sources:

Compound Core Structure Key Substituents Biological Activity Applications Synthetic Route
Target Compound Benzoate ester Sulfamoyl, morpholino, thiophene Not reported Potential pharmaceuticals Likely multi-step sulfamoylation/alkylation
LMM5/LMM11 (1,3,4-oxadiazoles) Benzamide + oxadiazole Sulfamoyl, benzyl/cyclohexyl, furan Antifungal (C. albicans) Antifungal agents Purchased (in silico-designed)
Metsulfuron-methyl (sulfonylurea herbicide) Benzoate ester + triazine Sulfonylurea, methoxy/methyl-triazine Herbicidal Agriculture Condensation reactions
Triazole-thiones [7–9] Triazole + benzoyl Sulfonyl, difluorophenyl Not specified Research intermediates Hydrazide + isothiocyanate cyclization

Key Structural Differences and Implications

Core Functional Groups: The target compound’s benzoate ester contrasts with LMM5/LMM11’s benzamide and oxadiazole core. The ester group may confer higher metabolic stability compared to amides but lower than sulfonylureas in herbicides . Unlike metsulfuron-methyl’s triazine-sulfonylurea backbone, the target’s morpholino-thiophene substituents suggest divergent targeting (e.g., enzyme inhibition vs. herbicide action) .

Substituent Effects: The morpholino group in the target compound likely improves water solubility, a critical advantage over LMM5/LMM11’s lipophilic benzyl/cyclohexyl groups . The thiophene moiety may enhance binding to biological targets through aromatic interactions, contrasting with the triazine ring’s role in herbicidal activity .

Spectroscopic Signatures: IR spectra of sulfamoyl-containing compounds (e.g., target, LMM5/LMM11) show characteristic S=O (~1250 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. The absence of C=O in triazole-thiones [7–9] confirms cyclization . NMR data for the target would distinguish morpholino (δ 2.5–3.5 ppm for CH₂-N) and thiophene (δ 6.5–7.5 ppm for aromatic protons) signals from analogues .

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, and how do they influence its reactivity and biological activity?

  • Structural Features :

  • The compound contains a sulfamoyl bridge linking a benzoate ester to a morpholino-thiophene ethyl group.
  • The morpholino ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and modulates pharmacokinetics.
  • The thiophene moiety contributes to π-π stacking interactions, potentially influencing binding to biological targets .
    • Implications :
  • The ester group (methyl benzoate) allows for prodrug strategies, where hydrolysis in vivo could release active carboxylic acid derivatives.
  • The sulfamoyl group may act as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Stepwise Synthesis :

Coupling Reactions : Sulfamoyl bridges are typically formed via reaction of sulfonyl chlorides with amines. For example, coupling 4-(chlorosulfonyl)benzoic acid methyl ester with 2-morpholino-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in anhydrous DCM) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

  • Challenges :

  • Steric hindrance from the morpholino-thiophene group may reduce reaction yields, necessitating optimized stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Key Techniques :

TechniquePurposeExample Parameters
HPLC Purity assessment≥97% purity, C18 column, acetonitrile/water gradient
NMR Structural confirmation1^1H NMR (DMSO-d6): δ 7.8–8.1 (aromatic protons), δ 3.6–4.0 (morpholino protons)
Mass Spectrometry Molecular weight verificationESI-MS: m/z calculated for C₁₉H₂₃N₂O₅S₂: 443.1; observed: 443.0

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

  • Methodological Considerations :

  • Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate target engagement via competitive binding assays .
  • Statistical Models : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. What experimental strategies are recommended to assess the environmental fate and ecotoxicity of this compound?

  • Environmental Impact Framework :

  • Fate Studies : Measure biodegradation (OECD 301B test), hydrolysis half-life (pH 7.4, 25°C), and soil adsorption coefficients (Koc) .
  • Ecotoxicity :
Test OrganismEndpointReference
Daphnia magna48h EC₅₀
Danio rerio (zebrafish)Developmental toxicity
  • Advanced Tools : Use QSAR models to predict bioaccumulation potential and persistence .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?

  • SAR Strategies :

Fragment Replacement : Substitute the thiophene ring with other heterocycles (e.g., furan, pyrrole) to evaluate binding affinity changes .

Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfamoyl group) using molecular docking (AutoDock Vina) and MD simulations .

Metabolic Stability : Introduce fluorinated analogs to reduce oxidative metabolism (e.g., replace morpholino with tetrahydropyran) .

Q. What experimental design principles should guide in vivo studies to evaluate efficacy and toxicity?

  • Design Recommendations :

  • Randomized Block Design : Assign treatment groups using stratified randomization based on weight/age to minimize bias .
  • Dose Escalation : Use a logarithmic dose range (e.g., 1, 10, 100 mg/kg) to establish NOAEL (No Observed Adverse Effect Level) .
  • Endpoint Selection : Include biomarkers (e.g., serum ALT/AST for hepatotoxicity) and histopathology .

Methodological Notes

  • Avoided Sources : BenchChem () was excluded per user instructions.
  • Key References : Synthesis ( ), environmental impact ( ), and SAR () are prioritized for methodological rigor.

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